molecular formula C12H17NO B7961220 2-Methyl-4-(piperidin-4-YL)phenol

2-Methyl-4-(piperidin-4-YL)phenol

Cat. No. B7961220
M. Wt: 191.27 g/mol
InChI Key: PQARDSOLYLHRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(piperidin-4-YL)phenol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(piperidin-4-YL)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(piperidin-4-YL)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Potential as a Biologically Active Drug : The compound 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, an alkylaminophenol compound similar to 2-Methyl-4-(piperidin-4-YL)phenol, has been synthesized and analyzed for its potential as a biologically active drug. It exhibits high antioxidant value, suggesting potential medicinal applications (Ulaş, 2020).

  • Corrosion Inhibition : Benzimidazole derivatives, including a compound similar to 2-Methyl-4-(piperidin-4-YL)phenol, have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. These compounds show high efficiency in preventing corrosion, which is important in industrial applications (Yadav et al., 2016).

  • Pharmaceutical Applications : Halogenated 4-(phenoxymethyl)piperidines, structurally related to 2-Methyl-4-(piperidin-4-YL)phenol, have been synthesized and evaluated as potential ligands for σ-1 receptors. These compounds have shown promising results in in vivo studies, indicating potential use in developing radiolabeled probes for studying σ receptors in various organs (Waterhouse et al., 1997).

  • Synthesis and Characterization in Drug Development : Research has been conducted on the synthesis and characterization of various related substances in the development of drugs for multidrug-resistant tuberculosis. This includes compounds structurally related to 2-Methyl-4-(piperidin-4-YL)phenol, highlighting the compound's relevance in pharmaceutical research (Jayachandra et al., 2018).

  • Potential in Polymerization Processes : Copper(II) nitrate complexes of compounds similar to 2-Methyl-4-(piperidin-4-YL)phenol have been prepared and characterized, showing activity in rac-lactide polymerization to produce polylactic acid. This indicates the potential use of such compounds in catalyzing polymerization processes (Daneshmand et al., 2019).

properties

IUPAC Name

2-methyl-4-piperidin-4-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-8-11(2-3-12(9)14)10-4-6-13-7-5-10/h2-3,8,10,13-14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQARDSOLYLHRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(piperidin-4-YL)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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